molecular formula C4H2K2O5 B12666682 Potassium hydrogen cis-epoxysuccinate CAS No. 63767-33-9

Potassium hydrogen cis-epoxysuccinate

Cat. No.: B12666682
CAS No.: 63767-33-9
M. Wt: 208.25 g/mol
InChI Key: IONWUDUSGKXPMQ-BZMHZNRSSA-L
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Description

Potassium hydrogen cis-epoxysuccinate is a chemical compound with the molecular formula C4H2K2O5. It is a potassium salt derivative of cis-epoxysuccinic acid, which is an epoxide. This compound is of significant interest due to its role in various chemical and industrial processes, particularly in the production of enantiomerically pure tartaric acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hydrogen cis-epoxysuccinate can be synthesized through the oxidation of maleic anhydride using hydrogen peroxide in the presence of a tungsten acid catalyst. This reaction produces cis-epoxysuccinic acid, which is then neutralized with potassium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions followed by neutralization processes. The use of biocatalysts, such as cis-epoxysuccinate hydrolases, has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Potassium hydrogen cis-epoxysuccinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The primary product of hydrolysis is L-(+)-tartaric acid, which has significant industrial and pharmaceutical applications .

Scientific Research Applications

Potassium hydrogen cis-epoxysuccinate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through enzymatic hydrolysis catalyzed by cis-epoxysuccinate hydrolases. These enzymes facilitate the opening of the epoxide ring, converting potassium hydrogen cis-epoxysuccinate into tartaric acid. The catalytic mechanism involves key active-site residues that interact with the substrate, leading to the formation of the product .

Comparison with Similar Compounds

    Cis-epoxysuccinic acid: The parent compound, which undergoes similar reactions.

    Potassium hydrogen trans-epoxysuccinate: A geometric isomer with different reactivity.

    Tartaric acids: The hydrolysis products of potassium hydrogen cis-epoxysuccinate.

Uniqueness: this compound is unique due to its specific reactivity with cis-epoxysuccinate hydrolases, leading to the production of enantiomerically pure tartaric acids. This specificity and the resulting high enantiomeric purity make it valuable in various industrial applications .

Properties

CAS No.

63767-33-9

Molecular Formula

C4H2K2O5

Molecular Weight

208.25 g/mol

IUPAC Name

dipotassium;(2S,3R)-oxirane-2,3-dicarboxylate

InChI

InChI=1S/C4H4O5.2K/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2+;;

InChI Key

IONWUDUSGKXPMQ-BZMHZNRSSA-L

Isomeric SMILES

[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

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